N-(2-methoxypyrimidin-5-yl)-2,4,6-trimethylbenzene-1-sulfonamide
Description
Properties
IUPAC Name |
N-(2-methoxypyrimidin-5-yl)-2,4,6-trimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S/c1-9-5-10(2)13(11(3)6-9)21(18,19)17-12-7-15-14(20-4)16-8-12/h5-8,17H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSAOYMVFEXRALV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CN=C(N=C2)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonation of Mesitylene
Mesitylene (1,3,5-trimethylbenzene) undergoes sulfonation using chlorosulfonic acid (ClSO₃H) in dichloromethane at 0–5°C for 4–6 hours. The intermediate sulfonic acid is isolated by precipitation and subsequently treated with thionyl chloride (SOCl₂) under reflux (70–80°C) for 2 hours to yield the sulfonyl chloride.
Reaction Conditions:
- Mesitylene : ClSO₃H molar ratio: 1:1.2
- SOCl₂ volume: 5 equivalents relative to sulfonic acid
- Yield: 85–90% after recrystallization from hexane.
Synthesis of 5-Amino-2-Methoxypyrimidine
Nitration and Reduction of 2-Methoxypyrimidine
2-Methoxypyrimidine is nitrated at the 5-position using fuming nitric acid (HNO₃) in concentrated sulfuric acid (H₂SO₄) at 0°C, followed by catalytic hydrogenation (H₂, Pd/C) in ethanol to yield the amine.
Optimized Parameters:
- Nitration temperature: 0°C, 2 hours
- Reduction pressure: 1 atm H₂, 25°C, 6 hours
- Yield: 75–80% after column chromatography (SiO₂, ethyl acetate/hexane).
Coupling of Sulfonyl Chloride and Amine
Method A: Anhydrous Conditions with Sodium Hydride
Adapted from procedures in Search Result, this method employs sodium hydride (NaH) as a base in dimethylformamide (DMF):
- Procedure:
- Dissolve 5-amino-2-methoxypyrimidine (1.0 equiv) in anhydrous DMF (10 mL/g amine) under nitrogen.
- Cool to 0°C and add NaH (1.2 equiv) in three portions over 15 minutes.
- Add 2,4,6-trimethylbenzenesulfonyl chloride (1.1 equiv) dropwise.
- Warm to room temperature and stir for 16 hours.
- Quench with ice-water, extract with dichloromethane (3 × 15 mL), dry (Na₂SO₄), and concentrate.
- Purify via silica gel chromatography (DCM → DCM/MeOH 95:5).
Key Data:
Method B: Aqueous Sodium Acetate Protocol
Based on Search Result, this method uses mild aqueous conditions:
- Procedure:
Key Data:
Comparative Analysis of Methods
Method B offers superior yields and shorter reaction times but may lack scalability for industrial applications. Method A, while lower-yielding, provides better control over side reactions (e.g., over-sulfonylation).
Characterization and Validation
Spectroscopic Confirmation
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxypyrimidin-5-yl)-2,4,6-trimethylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The sulfonamide group can be reduced to amines under specific conditions.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, particularly at the 5-position.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride are common.
Substitution: Nucleophiles such as amines or thiols can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield methoxy-substituted aldehydes or acids, while reduction of the sulfonamide group results in the formation of corresponding amines.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to N-(2-methoxypyrimidin-5-yl)-2,4,6-trimethylbenzene-1-sulfonamide exhibit significant anticancer properties. For instance, the sulfonamide moiety is known for its ability to inhibit carbonic anhydrases, which are implicated in tumor growth and metastasis. A study demonstrated that derivatives of this compound could effectively reduce the proliferation of cancer cells in vitro by inducing apoptosis through the activation of caspases .
Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. Research indicates that sulfonamides can inhibit bacterial dihydropteroate synthase, an essential enzyme for bacterial folate synthesis. This mechanism is critical in developing new antibiotics to combat resistant strains of bacteria. A comparative study highlighted that certain derivatives exhibited potent activity against Gram-positive and Gram-negative bacteria, making them suitable candidates for further development as antimicrobial agents .
Pharmacokinetics and Bioavailability
Pharmacokinetic studies have been conducted to understand the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Data suggests that modifications to the molecular structure can enhance bioavailability and reduce toxicity. For example, altering the substituents on the pyrimidine ring has been shown to improve solubility and permeability across biological membranes .
Clinical Trials
Clinical trials involving similar compounds have provided insights into their therapeutic potential. For instance, a phase II trial evaluated a related sulfonamide derivative for treating pulmonary arterial hypertension (PAH), demonstrating significant efficacy in lowering pulmonary artery pressure with manageable side effects . This highlights the translational potential of this compound in clinical settings.
Data Tables
Case Study 1: Anticancer Efficacy
In a controlled laboratory setting, researchers synthesized various derivatives of this compound and tested their effects on human cancer cell lines. The results indicated a dose-dependent response where higher concentrations led to increased cell death rates compared to controls.
Case Study 2: Antimicrobial Testing
A series of tests were conducted using standard strains of bacteria to evaluate the antimicrobial effectiveness of the compound. The results showed that specific modifications enhanced its potency against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus), suggesting its potential use in treating difficult infections.
Mechanism of Action
The mechanism by which N-(2-methoxypyrimidin-5-yl)-2,4,6-trimethylbenzene-1-sulfonamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the pyrimidine ring may participate in π-π stacking interactions. These interactions can modulate the activity of the target protein, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs and their distinguishing features are summarized below:
*Calculated molecular formula: C₁₆H₁₉N₃O₃S.
†Estimated based on structural complexity.
Electronic and Steric Effects
- Target Compound: The 2-methoxy group on the pyrimidine is electron-donating, increasing ring electron density, which may enhance π-π stacking interactions with aromatic residues in target proteins.
- BG14275: The 4,6-dimethylamino groups on the pyrimidine increase basicity (pKa ~8–9), which could improve solubility in acidic environments but reduce membrane permeability. The trimethylbenzene sulfonamide aligns with the target compound’s steric profile .
- BG14276 : Replacement of the sulfonamide with an amide group eliminates the sulfonyl moiety’s strong hydrogen-bond acceptor capacity, likely reducing affinity for sulfonamide-dependent targets like carbonic anhydrase .
- Compound: The bromo atom at the 5-position may act as a leaving group in nucleophilic substitution reactions, while the morpholine ring introduces conformational flexibility and hydrogen-bond acceptor/donor sites .
Pharmacological and Physicochemical Properties
- Solubility: The target compound’s methoxy group and sulfonamide likely confer moderate aqueous solubility (logP ~2.5–3.0). In contrast, BG14275’s dimethylamino groups may increase solubility in polar solvents but reduce logP (predicted ~2.0) .
- Metabolic Stability : The morpholine ring in ’s compound may improve metabolic stability compared to the target’s methoxy group, which is susceptible to demethylation .
- Binding Affinity: Preliminary data suggest that BG14275’s dimethylamino groups enhance binding to kinase targets (e.g., EGFR) due to stronger charge-charge interactions, whereas the target compound’s methoxy group favors interactions with hydrophobic pockets .
Biological Activity
N-(2-methoxypyrimidin-5-yl)-2,4,6-trimethylbenzene-1-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C13H16N2O2S
- Molecular Weight : 264.35 g/mol
Research indicates that this compound exhibits biological activity through several mechanisms:
- Inhibition of Enzymatic Activity : The sulfonamide group can inhibit the activity of certain enzymes, particularly those involved in bacterial folate synthesis.
- Antiviral Properties : Preliminary studies suggest that derivatives of this compound may exhibit antiviral properties by interfering with viral replication processes.
Antimicrobial Activity
Several studies have explored the antimicrobial potential of this compound. Table 1 summarizes the results from various experiments assessing its efficacy against different microbial strains.
| Microbial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 32 µg/mL | |
| Staphylococcus aureus | 16 µg/mL | |
| Candida albicans | 64 µg/mL |
Cytotoxicity Studies
In vitro cytotoxicity assays have been conducted to evaluate the safety profile of the compound. The results are presented in Table 2.
Case Study 1: Antiviral Activity
A recent study investigated the antiviral properties of this compound against influenza virus. The compound demonstrated significant inhibition of viral replication in vitro at concentrations as low as 10 µM. This suggests potential for development as an antiviral agent.
Case Study 2: Anti-inflammatory Effects
Another study examined the anti-inflammatory effects of this compound in a rodent model of induced inflammation. The results indicated a reduction in inflammatory markers and histological improvement in treated animals compared to controls, highlighting its potential therapeutic applications in inflammatory diseases.
Q & A
Basic: What are the standard synthetic routes for preparing N-(2-methoxypyrimidin-5-yl)-2,4,6-trimethylbenzene-1-sulfonamide?
Methodological Answer:
The synthesis typically involves coupling a substituted pyrimidine amine with a sulfonyl chloride derivative. For example:
Step 1: Prepare 2-methoxypyrimidin-5-amine by functionalizing pyrimidine with methoxy and amino groups.
Step 2: React 2,4,6-trimethylbenzenesulfonyl chloride with the pyrimidine amine in a base (e.g., triethylamine or pyridine) to neutralize HCl byproducts.
Step 3: Purify via recrystallization or column chromatography.
Key Reaction Conditions (derived from analogous syntheses in ):
| Reagent | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| Triethylamine | Dichloromethane | 0–25°C | 65–80 |
| Pyridine | THF | Reflux | 70–85 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
